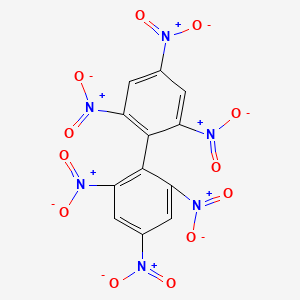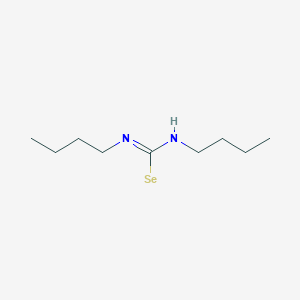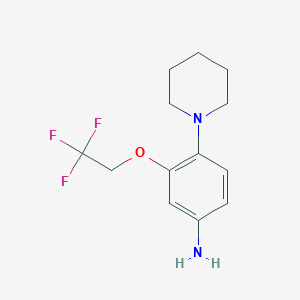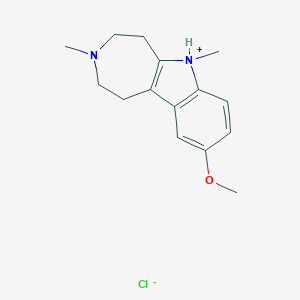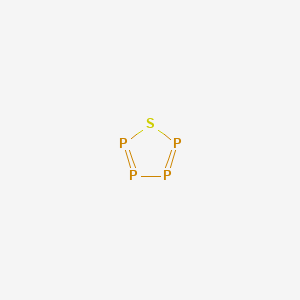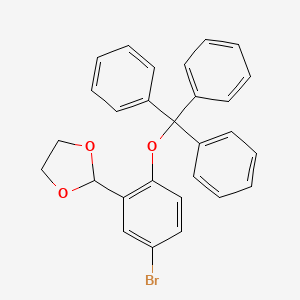
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C28H23BrO3 and a molecular weight of 487.38 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with trityl chloride to form 5-bromo-2-trityloxybenzaldehyde. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, but with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thienylboronic acid: Another brominated compound with different functional groups and applications.
2-Bromo-5-((trimethylsilyl)oxy)phenylboronic acid: A compound with similar bromine substitution but different functional groups.
Uniqueness
2-(5-Bromo-2-trityloxyphenyl)-1,3-dioxolane is unique due to its combination of a bromine atom, trityloxy group, and dioxolane ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
206860-51-7 |
|---|---|
Formule moléculaire |
C28H23BrO3 |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
2-(5-bromo-2-trityloxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C28H23BrO3/c29-24-16-17-26(25(20-24)27-30-18-19-31-27)32-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,20,27H,18-19H2 |
Clé InChI |
IONBEWLKWSJGRD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C(C=CC(=C2)Br)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


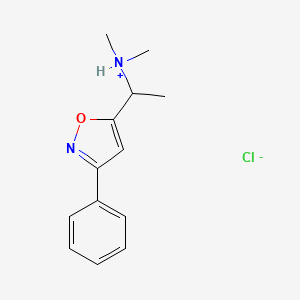
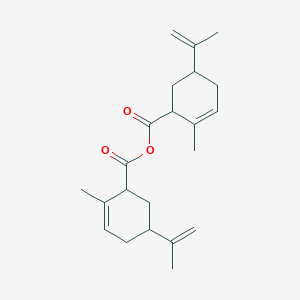
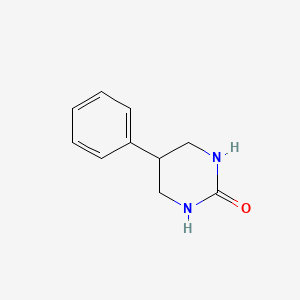
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
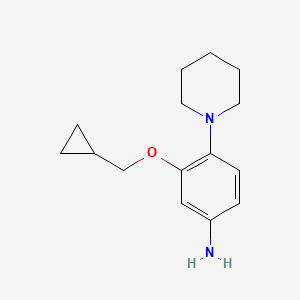
![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
